molecular formula C12H18N2O2 B8642623 N1-Isopropyl-N1-(4-methoxyphenyl)glycinamide CAS No. 173944-93-9

N1-Isopropyl-N1-(4-methoxyphenyl)glycinamide

Cat. No. B8642623
M. Wt: 222.28 g/mol
InChI Key: XZMLJQBLYQKBGK-UHFFFAOYSA-N
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Patent
US07442693B2

Procedure details

2-Bromo-N-isopropyl-N-(4-methoxyphenyl)acetamide (1e, 2.86 g) was dissolved in methanol saturated with ammonia at 0° C. and left for 3 days at room temperature in a sealed flask. Methanol and ammonia were removed in vacuo and the residue was dissolved in chloroform (100 ml) and washed with water (2×50 ml). The organic layer was separated and dried with anhydrous MgSO4 and concentrated in vacuo to afford the titled product (1f, 2.7 g). 1H NMR (300 MHz, CDCl3) 6.96 (m, 4H), 4.99 (sept., J=6.6 Hz, 1H), 3.84 (s, 3H), 2.97 (s, 2H), 1.58 (s, 2H), 1.05 (d, J=6.6 Hz, 6H),
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([N:5]([CH:14]([CH3:16])[CH3:15])[C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1)=[O:4].[NH3:17]>CO>[CH:14]([N:5]([C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1)[C:3](=[O:4])[CH2:2][NH2:17])([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
2.86 g
Type
reactant
Smiles
BrCC(=O)N(C1=CC=C(C=C1)OC)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methanol and ammonia were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in chloroform (100 ml)
WASH
Type
WASH
Details
washed with water (2×50 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)(C)N(C(CN)=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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